molecular formula C19H18F4N2O2 B4908393 2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide

Cat. No.: B4908393
M. Wt: 382.4 g/mol
InChI Key: NOKVCXYYIFERRV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is an organic compound belonging to the class of benzoic acids and derivatives. It is characterized by the presence of four fluorine atoms and a methoxy group on the benzene ring, along with a piperidinylphenyl group attached to the amide functionality .

Preparation Methods

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 4-piperidin-1-ylphenylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide involves its inhibition of galectin-3, a protein that plays a role in various cellular processes, including cell adhesion, migration, and apoptosis. By binding to galectin-3, the compound interferes with its normal function, which can have therapeutic implications in diseases such as cancer and fibrosis .

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the piperidinylphenyl group. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O2/c1-27-18-16(22)14(20)13(15(21)17(18)23)19(26)24-11-5-7-12(8-6-11)25-9-3-2-4-10-25/h5-8H,2-4,9-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKVCXYYIFERRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCCCC3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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